

structural elucidation of Tanzawaic acid E

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Compound of Interest

Compound Name: *Tanzawaic acid E*

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An In-depth Technical Guide on the Structural Elucidation of **Tanzawaic Acid E**

Introduction

Tanzawaic acid E is a polyketide natural product belonging to the tanzawaic acid family, a class of secondary metabolites characterized by a substituted trans-decalin core linked to a pentadienoic acid side chain. These compounds have been isolated from various fungal species, particularly of the genus *Penicillium*, and have garnered interest for their diverse biological activities. The structural elucidation of **Tanzawaic acid E** serves as a case study in the application of modern spectroscopic and analytical techniques to determine the constitution and stereochemistry of complex natural products. This guide provides a detailed overview of the methodologies and data interpretation integral to this process.

Isolation of Tanzawaic Acid E

Tanzawaic acid E has been isolated from fungal strains such as *Penicillium* sp. IBWF104-06, obtained from soil samples, and marine-derived strains like *Penicillium steckii*.^{[1][2]} The general workflow for its isolation involves cultivation of the fungus, extraction of the culture, and subsequent chromatographic purification.

Experimental Protocol: Fungal Culture, Extraction, and Isolation

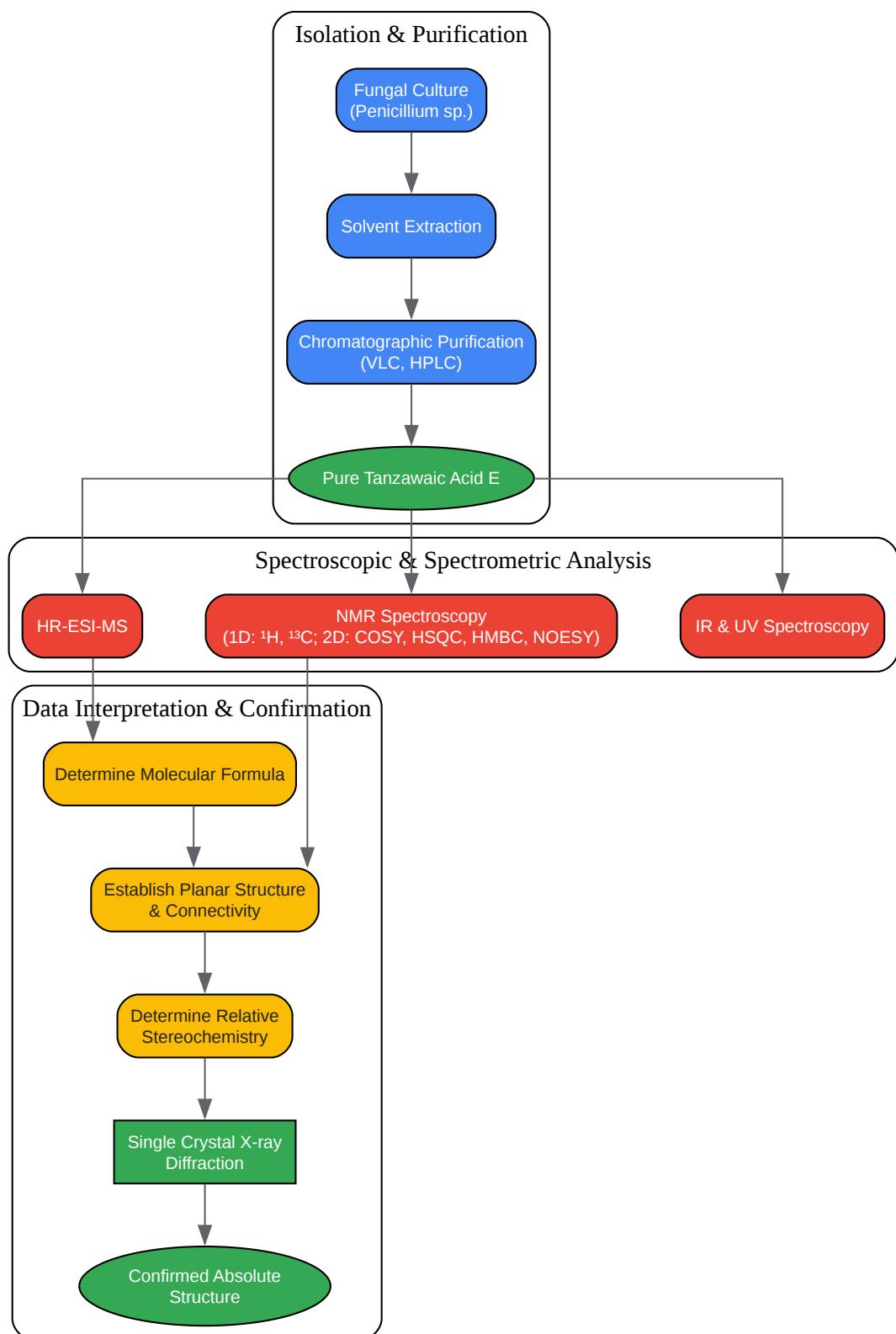
- Fungal Cultivation: The producing fungal strain (e.g., *Penicillium* sp. IBWF104-06) is cultivated in a suitable liquid medium (e.g., Yeast-Malt extract) in shake flasks at a controlled

temperature (e.g., 22-25°C) for several weeks to allow for the production of secondary metabolites.

- Extraction: The culture filtrate is separated from the mycelium. The filtrate is then extracted with an organic solvent, typically ethyl acetate. The organic solvent is evaporated under reduced pressure to yield a crude extract.
- Preliminary Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography over a stationary phase like silica gel. A gradient elution system (e.g., cyclohexane to ethyl acetate) is used to separate the extract into fractions of decreasing polarity.
- Purification: Fractions containing **Tanzawaic acid E**, identified by thin-layer chromatography (TLC) or preliminary analysis, are further purified. This is typically achieved using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with a solvent system such as a methanol-water gradient, to yield the pure compound.

Workflow for Structural Elucidation

The determination of **Tanzawaic acid E**'s structure follows a logical progression from establishing its molecular formula to defining its planar structure and finally assigning its relative and absolute stereochemistry. This process relies on the integration of data from mass spectrometry, multi-dimensional NMR spectroscopy, and is ultimately confirmed by X-ray crystallography.

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Caption: Overall workflow for the structural elucidation of **Tanzawaic acid E**.

Physicochemical and Spectrometric Data

The initial characterization of **Tanzawaic acid E** involves determining its physical properties and molecular formula.

Parameter	Data	Reference
Appearance	Colorless block crystals	[3] [4]
Molecular Formula	$C_{18}H_{26}O_3$	[3] [4]
Molecular Weight	290.40 g/mol	[3] [4]
Mass Spectrometry	High-Resolution ESI-MS. Data for related compounds is available.	[1] [5]
UV (MeOH) λ max	Data for related tanzawaic acids suggest λ max ~257-259 nm.	[6]
IR ν max	Data for related compounds show absorptions for -OH and C=O groups.	[6]

NMR Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the planar structure and relative stereochemistry of organic molecules like **Tanzawaic acid E**.

Analysis of 1D (1H , ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) spectra allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.

Note: While a complete, published NMR data table specifically for **Tanzawaic Acid E** is not readily available in the provided search results, the structure was confirmed by comparison to known tanzawaic acids and through X-ray crystallography. The elucidation process relies on interpreting correlations as described below.

1D NMR (1H and ^{13}C)

- ^1H NMR: The proton spectrum reveals key features of the molecule. Signals in the olefinic region (δH 5.5-7.5 ppm) correspond to the protons of the (2E,4E)-penta-2,4-dienoic acid side chain. The upfield region contains complex multiplets for the protons of the trans-decalin ring, along with characteristic signals for the three methyl groups.
- ^{13}C NMR: The carbon spectrum shows 18 distinct signals, consistent with the molecular formula. A signal around δC 170 ppm indicates the carboxylic acid carbonyl carbon. Olefinic carbons from the side chain and any double bonds in the decalin ring appear between δC 120-150 ppm. The remaining signals in the aliphatic region correspond to the sp^3 -hybridized carbons of the decalin core.

2D NMR Interpretation

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton (^1H - ^1H) spin-spin coupling networks. It is used to trace the connectivity within the decalin ring and along the pentadienoic acid side chain, establishing adjacent proton relationships.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
- HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different structural fragments. For instance, HMBC correlations from the protons on the decalin ring to the carbons of the side chain establish the point of attachment. Correlations from methyl protons to quaternary carbons help to place the methyl groups on the decalin core.
- NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are essential for determining the relative stereochemistry. Correlations are observed between protons that are close in space, regardless of whether they are connected through bonds. For **Tanzawaic acid E**, NOESY data would reveal the trans-fusion of the decalin rings and the relative orientations (axial/equatorial) of the substituents, including the side chain and methyl groups. [\[1\]](#)[\[7\]](#)

COSY Correlations (^1H - ^1H)

Connects adjacent protons, tracing the decalin and side chain backbones.

HMBC Correlations (^1H - ^{13}C)

Links fragments, e.g., connects the side chain to the decalin ring and positions methyl groups.

NOESY Correlations (^1H - ^1H through space)

Defines 3D structure and relative stereochemistry (e.g., trans-decalin fusion).

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Caption: Key 2D NMR experiments for elucidating the structure of **Tanzawaic acid E**.

Confirmation by X-ray Crystallography

While spectroscopic methods provide powerful evidence for a proposed structure, the ultimate confirmation of both connectivity and absolute stereochemistry is achieved through single-crystal X-ray diffraction. **Tanzawaic acid E** was successfully crystallized, and its structure was unambiguously determined by this method.[1][7]

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystallization: The purified **Tanzawaic acid E** is dissolved in a suitable solvent or solvent mixture (e.g., methanol, acetone). Crystals are grown through slow evaporation of the solvent at room temperature.
- Data Collection: A suitable single crystal is selected and mounted on a diffractometer. The crystal is cooled (e.g., to 100 K) and irradiated with monochromatic X-rays. Diffraction data (reflections) are collected as the crystal is rotated.

- Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data, yielding precise bond lengths, bond angles, and the absolute stereochemistry.

Crystallographic Data for Tanzawaic Acid E

Parameter	Data	Reference
CCDC Number	962066	[7]
Crystal System	Orthorhombic	[3][4]
Space Group	P 2 ₁ 2 ₁ 2 ₁	[3][4]
Lattice Parameters	a = 8.8767(4) Å, b = 12.3684(7) Å, c = 15.0003(8) Å	[3]

Conclusion

The structural elucidation of **Tanzawaic acid E** is a paradigmatic example of natural product chemistry. It showcases a synergistic approach where the molecular formula is first established by mass spectrometry, followed by the detailed assembly of the molecular framework and relative stereochemistry using a suite of 1D and 2D NMR techniques. Finally, single-crystal X-ray diffraction provides unequivocal proof of the proposed structure, solidifying the assignment of its complex three-dimensional architecture. This detailed structural knowledge is fundamental for further investigations into its biosynthesis, total synthesis, and potential applications in drug development.

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